Streptol

Description

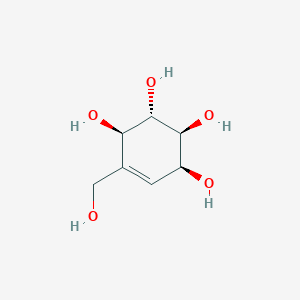

Structure

2D Structure

3D Structure

Properties

CAS No. |

111136-25-5 |

|---|---|

Molecular Formula |

C7H12O5 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

(1S,2S,3S,4R)-5-(hydroxymethyl)cyclohex-5-ene-1,2,3,4-tetrol |

InChI |

InChI=1S/C7H12O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1,4-12H,2H2/t4-,5+,6-,7-/m0/s1 |

InChI Key |

PJPGMULJEYSZBS-VZFHVOOUSA-N |

SMILES |

C1=C(C(C(C(C1O)O)O)O)CO |

Isomeric SMILES |

C1=C([C@H]([C@@H]([C@H]([C@H]1O)O)O)O)CO |

Canonical SMILES |

C1=C(C(C(C(C1O)O)O)O)CO |

Synonyms |

C(7)-cyclitol valienamine valienol |

Origin of Product |

United States |

Foundational & Exploratory

Streptolysin O: A Comprehensive Technical Guide on its Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Streptolysin O (SLO) is a potent, pore-forming exotoxin secreted by Group A, C, and G streptococci, and a key virulence factor in streptococcal infections.[1] As a member of the cholesterol-dependent cytolysin (CDC) family, its fundamental mechanism involves binding to cholesterol-rich membranes, oligomerizing, and inserting a large transmembrane pore, leading to cell lysis.[2][3] Beyond its direct cytolytic activity, SLO is a powerful modulator of host immune responses, triggering complex signaling cascades that include inflammasome activation, apoptosis, and cytokine production. This document provides an in-depth examination of the molecular mechanism of SLO, details key experimental protocols for its study, and summarizes relevant quantitative data.

Core Mechanism of Action: From Monomer to Pore

The action of Streptolysin O is a multi-step process that transforms a soluble, monomeric protein into a large, transmembrane pore complex. This process can be broken down into three primary phases: membrane binding, oligomerization, and pore formation.[3]

Step 1: Membrane Binding

The initial interaction between the water-soluble SLO monomer and the target cell is the binding to the plasma membrane. This process is temperature-independent and is primarily mediated by two key membrane components:

-

Cholesterol: SLO is a member of the Cholesterol-Dependent Cytolysin (CDC) family, and its binding to the cell membrane is critically dependent on the presence of cholesterol.[2][4][5] The toxin specifically recognizes and binds to cholesterol molecules within the lipid bilayer.[5] Pre-incubation of SLO with free cholesterol can inhibit its hemolytic activity by blocking these binding sites.[6]

-

Glycans: Emerging evidence suggests that cholesterol may not be the sole receptor. Studies on SLO and the related pneumolysin have shown that these toxins possess lectin activity and can bind to specific cell surface glycans, such as lacto-N-neotetraose, which may serve as an essential step prior to membrane insertion.[6][7]

This initial binding is a prerequisite for all subsequent steps of the toxin's action.

Step 2: Oligomerization on the Membrane Surface

Following binding, SLO monomers diffuse laterally across the membrane surface and begin to oligomerize. This process is temperature-dependent.[8] Monomers assemble into supramolecular curved, rod-like structures that initially form incomplete "arcs" on the membrane.[4][9][10] These arc-shaped oligomers are considered functional, partially formed pores.[11]

Step 3: Pore Formation and Membrane Insertion

The oligomerization process culminates in the formation of large, ring-shaped structures that penetrate the apolar domain of the lipid bilayer.[4][10] This involves a significant conformational change, where amphipathic transmembrane hairpins refold from α-helices into β-sheets to form a transmembrane β-barrel.

The pore is formed gradually as more SLO monomers are added to the ends of the initial arc.[11] The final, complete ring-shaped pore can consist of 50-80 subunits and creates a large transmembrane channel with a diameter of up to 30 nm.[1][4][11] This large pore disrupts the osmotic integrity of the cell, leading to the leakage of ions and small molecules, and ultimately results in cell lysis.[11]

Cellular and Signaling Consequences of SLO Action

Beyond direct cytolysis, sublethal concentrations of SLO can induce a variety of complex cellular responses by activating host signaling pathways. The formation of pores, even transiently, causes a loss of membrane integrity, leading to ion flux and cellular stress.

Inflammasome Activation

SLO is a potent activator of the NLRP3 inflammasome in macrophages.[12][13] The pore formation is a necessary step for this activation.[12][14]

The process is generally understood as follows:

-

Potassium Efflux: The SLO pore allows for the rapid efflux of intracellular potassium (K+).

-

NLRP3 Sensing: This drop in cytosolic K+ concentration is a key signal sensed by the NLRP3 protein.[12]

-

Inflammasome Assembly: NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1.

-

Caspase-1 Activation: This proximity induces the auto-cleavage and activation of caspase-1.

-

Cytokine Processing: Activated caspase-1 cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, secreted forms.[12]

Interestingly, SLO can also induce the ubiquitination and subsequent degradation of pro-IL-1β, suggesting a complex regulatory mechanism to modulate the immune response.[15][16]

References

- 1. biologyonline.com [biologyonline.com]

- 2. Streptolysin - Wikipedia [en.wikipedia.org]

- 3. Structural Studies of Streptococcus pyogenes Streptolysin O Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characteristics of Streptolysin O Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. The cholesterol-dependent cytolysins pneumolysin and streptolysin O require binding to red blood cell glycans for hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electron microscopic evaluation of a two-step theory of pore formation by streptolysin O - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assembly mechanism of the oligomeric streptolysin O pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assembly mechanism of the oligomeric streptolysin O pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization | The EMBO Journal [link.springer.com]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Streptolysins are the primary inflammasome activators in macrophages during Streptococcus pyogenes infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Streptolysin O Induces the Ubiquitination and Degradation of Pro-IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Streptolysin O Induces the Ubiquitination and Degradation of Pro-IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure and Function of Streptolysin S: A Technical Guide

Abstract: Streptolysin S (SLS) is a potent, post-translationally modified cytolytic peptide toxin produced by Streptococcus pyogenes. As the factor responsible for the characteristic β-hemolysis on blood agar, SLS is a critical virulence factor that contributes significantly to tissue injury and the pathogen's ability to evade the host immune system. Unlike larger protein toxins, SLS belongs to the thiazole/oxazole-modified microcin (TOMM) family of ribosomally synthesized natural products. Its bioactivity is entirely dependent on a complex series of enzymatic modifications and a dedicated export system, all encoded within the highly conserved streptolysin S-associated gene (sag) operon. This guide provides an in-depth examination of the genetic basis for SLS production, the structure and function of the precursor peptide domains, the roles of the biosynthetic and transport machinery, and the toxin's mechanisms of action. It also includes summaries of quantitative data and key experimental protocols for researchers in microbiology and drug development.

The Genetic Basis: The sag Operon

The production of active Streptolysin S is a complex process that requires the coordinated expression of a contiguous nine-gene locus known as the sag operon.[1][2] This operon, conserved among Group A Streptococcus (GAS) strains, contains all the genetic information necessary and sufficient for the biosynthesis, modification, and export of the mature toxin.[3][4][5] Targeted mutagenesis of any of the nine genes, sagA through sagI, results in an SLS-negative, non-hemolytic phenotype.[2][5]

The organization of the sag operon is as follows:

-

sagA : Encodes the 53-amino acid structural precursor peptide.[3][5][6]

-

sagB, sagC, sagD : Encode the enzyme complex responsible for the critical post-translational modifications of the SagA peptide.[6][7]

-

sagE : Encodes a protein with putative roles as a leader peptidase and/or an immunity protein to protect the producing cell.[6][8]

-

sagF : Encodes a membrane-associated protein whose specific function remains unknown.[6][8]

-

sagG, sagH, sagI : Encode the components of an ATP-binding cassette (ABC) transporter complex required for the export of the mature SLS toxin.[6][8]

Structure of Streptolysin S Components

The term "domain" in the context of SLS does not refer to folded regions of a single large protein, as is the case for toxins like Streptolysin O. Instead, it applies to the distinct functional regions of the SagA precursor peptide and the individual protein components of the biosynthetic and transport machinery . The final, mature SLS toxin is a small, linear, and heavily modified peptide whose exact three-dimensional structure has been difficult to resolve due to its instability.[9]

The SagA Precursor Peptide

SagA is the 53-amino acid substrate peptide that undergoes modification to become SLS.[3][6] It consists of two critical regions:

-

N-Terminal Leader Peptide: This region, approximately 23 amino acids long, is not part of the final toxin but serves as a crucial recognition signal for the SagBCD modification enzymes.[4][6] The cyclodehydratase enzyme, SagC, binds with high affinity to this leader sequence, which is essential for the efficient modification of the C-terminal core.[6]

-

C-Terminal Core Peptide: This 30-amino acid region is the structural backbone of the mature toxin.[4][6] It is exceptionally rich in cysteine, serine, and threonine residues, which are the specific targets for post-translational modification.[1] After modification and export, the leader peptide is cleaved, likely at a Gly-Gly site, to release the mature toxin.[1][4]

The Biosynthetic and Export Machinery

The maturation of SagA into active SLS is a multi-step process analogous to the synthesis of other TOMM-family bacteriocins.[4][5]

-

Recognition: The SagBCD enzyme complex recognizes and binds to the N-terminal leader peptide of SagA.[6]

-

Modification: The trimeric SagBCD complex catalyzes a series of tailoring reactions on the C-terminal core peptide.[6]

-

SagC , a cyclodehydratase, converts serine and threonine residues into oxazoline and methyloxazoline rings, and cysteine residues into thiazoline rings.[1][6]

-

SagB , an FMN-dependent dehydrogenase, subsequently oxidizes these rings into their stable, aromatic thiazole and oxazole forms.[1][6]

-

SagD is believed to act as a scaffolding or docking protein that facilitates the assembly and regulates the activity of the SagBC complex.[1][6]

-

-

Export and Cleavage: The modified SagA peptide is then exported from the cell by the SagGHI ABC transporter.[6][8] During or after export, the leader peptide is cleaved by a peptidase, possibly SagE , to release the active, mature SLS toxin.[6]

The installation of these heterocycles restricts the peptide's conformational flexibility, rigidifying its structure, which is essential for its cytolytic activity.[1][6]

Function and Mechanism of Action

Mature SLS is a potent virulence factor with a broad range of cytotoxic effects.[1][6] Its primary function is to disrupt the membrane integrity of host cells, contributing to disease pathogenesis in multiple ways.

-

Cytotoxicity and Membrane Damage: SLS lyses a wide variety of eukaryotic cells, including erythrocytes, leukocytes (neutrophils, macrophages), platelets, and keratinocytes.[6][10][11] The mechanism is thought to involve the toxin's accumulation in the cell membrane, leading to the formation of transmembrane pores and subsequent colloid-osmotic lysis.[1][12] Unlike Streptolysin O, this activity does not depend on membrane cholesterol. Recent evidence shows SLS can directly target specific host proteins, such as the sodium-bicarbonate cotransporter NBCn1 on keratinocytes, to exert its effects.[12]

-

Role in Virulence: SLS is a major contributor to GAS virulence.[1][13] In animal models of skin and soft-tissue infection, SLS-deficient mutants show significantly reduced virulence.[1][6] The toxin's function in pathogenesis includes:

-

Direct Tissue Injury: Causing widespread cell death at the site of infection.[6]

-

Immune Evasion: Killing phagocytic cells like neutrophils and macrophages, thus helping the bacteria resist clearance by the innate immune system.[1]

-

Bacterial Translocation: Disrupting intercellular junctions between epithelial cells, which may facilitate the spread of GAS from superficial sites into deeper tissues.[1]

-

-

Modulation of Host Cell Signaling: At sub-lytic concentrations, SLS can function as a signaling molecule, manipulating host cell pathways to the bacterium's advantage.[1] In epithelial keratinocytes, SLS has been shown to:

-

Downregulate Pro-Survival Signaling: It dampens the PI3K/Akt1 signaling pathway, which normally promotes cell survival.[9]

-

Activate Pro-Inflammatory and Death Pathways: It activates the p38 MAPK pathway, leading to downstream activation of NF-κB.[9][12] This cascade enhances the production of pro-inflammatory mediators and ultimately drives the host cell toward programmed cell death, specifically necroptosis.[9]

-

References

- 1. asm.org [asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Genetic Locus for Streptolysin S Production by Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Item - Position of peptides in which high affinity MHC-II binding is gained in cluster transition. - figshare - Figshare [figshare.com]

- 6. Streptolysin S-like virulence factors: the continuing sagA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An E. coli-based bioengineering strategy to study Streptolysin S biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The analysis of peptide affinity and its binding kinetics to DR1DW1 major histocompatibility complex protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. static.igem.org [static.igem.org]

- 10. Research Portal [ourarchive.otago.ac.nz]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Dual Arsenal of Streptococcus pyogenes: A Technical Guide to the Pathogenic Roles of Streptolysin O and Streptolysin S

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the pivotal roles of Streptolysin O (SLO) and Streptolysin S (SLS), two potent cytolytic toxins produced by Streptococcus pyogenes (Group A Streptococcus, GAS). Addressed to researchers, scientists, and drug development professionals, this document elucidates the molecular mechanisms, cellular consequences, and overall contribution of these virulence factors to the pathogenesis of GAS infections. The guide incorporates quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding and inform novel therapeutic strategies.

Introduction: The Streptolysins - Key Players in S. pyogenes Virulence

Streptococcus pyogenes is a significant human pathogen responsible for a wide spectrum of diseases, ranging from mild pharyngitis and skin infections to life-threatening conditions like necrotizing fasciitis and streptococcal toxic shock syndrome.[1] The bacterium's formidable virulence is attributed to a plethora of secreted and cell-surface-associated factors, among which the hemolysins Streptolysin O (SLO) and Streptolysin S (SLS) are paramount.[2] These toxins are directly responsible for the characteristic β-hemolysis observed on blood agar plates, a hallmark of GAS identification.[3] Beyond their hemolytic activity, SLO and SLS are crucial for host tissue damage, evasion of the immune system, and the overall progression of invasive disease.[4][5] This guide will dissect the distinct and overlapping contributions of these two critical toxins to GAS pathogenesis.

Streptolysin O (SLO): The Oxygen-Labile Pore-Forming Toxin

SLO is a 69 kDa, oxygen-labile protein and a member of the cholesterol-dependent cytolysin (CDC) family.[2] Its primary mechanism of action involves the formation of large pores in the membranes of host cells.

Mechanism of Action

The pathogenic activity of SLO is a multi-step process:

-

Binding: SLO monomers bind to cholesterol in the host cell membrane.[2]

-

Oligomerization: Upon binding, the monomers undergo conformational changes and oligomerize to form a pre-pore complex.

-

Pore Formation: The pre-pore complex then inserts into the lipid bilayer, forming a large transmembrane pore with a diameter of up to 30 nm.

This pore formation disrupts the integrity of the cell membrane, leading to the leakage of cellular contents and ultimately cell lysis.

Role in Pathogenesis

SLO's contribution to GAS pathogenesis is multifaceted:

-

Cytotoxicity: SLO is directly toxic to a wide range of host cells, including erythrocytes, leukocytes, and keratinocytes, contributing to tissue damage at the site of infection.[4]

-

Immune Evasion: By lysing phagocytic cells such as neutrophils and macrophages, SLO helps the bacteria evade the host's innate immune response.[4]

-

Inflammasome Activation: At sub-lytic concentrations, SLO can trigger the activation of the NLRP3 inflammasome in macrophages.[6][7][8] This leads to the processing and release of pro-inflammatory cytokines like IL-1β, contributing to the intense inflammatory response seen in severe GAS infections.[6][7][8]

Streptolysin S (SLS): The Oxygen-Stable Bacteriocin-like Toxin

SLS is a smaller, oxygen-stable peptide toxin that is responsible for the surface hemolysis seen on blood agar plates.[2] Unlike SLO, it is non-antigenic.

Mechanism of Action

The precise mechanism of SLS-mediated cytotoxicity is still under investigation, but it is known to be a contact-dependent hemolysin that does not require cholesterol for binding. It is thought to intercalate into the cell membrane, leading to membrane destabilization and cell lysis.

Role in Pathogenesis

SLS plays a critical role in the early stages of infection and in the establishment of disease:

-

Epithelial Cell Injury: SLS is a potent toxin for keratinocytes, the primary cells of the epidermis. This cytotoxicity is crucial for breaching the epithelial barrier and facilitating deeper tissue invasion.[4][5]

-

Inflammatory Signaling: At sub-lytic concentrations, SLS can induce pro-inflammatory signaling pathways in host cells. In keratinocytes, SLS has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, leading to the production of inflammatory cytokines and contributing to the inflammatory response.[9][10][11][12]

-

Immune Cell Targeting: SLS also targets immune cells, including neutrophils, contributing to the pathogen's ability to evade the host immune response.[4]

Quantitative Data on Streptolysin Activity and Virulence

The following tables summarize key quantitative data related to the activity and virulence of SLO and SLS.

| Toxin | Parameter | Value | Cell Type/Model | Reference |

| SLO | Hemolytic Activity | 100,000 units/mL (stock) | Human Red Blood Cells | [13] |

| SLO | Intravenous LD50 | <0.2 µg | Mice | [14] |

| S. pyogenes (WT) | Intraperitoneal LD50 | ~1 x 107 CFU | BALB/c Mice | [14] |

| S. pyogenes (Δslo) | Intraperitoneal LD50 | ~1 x 107 CFU | BALB/c Mice | [14] |

| S. pyogenes (WT) | Subcutaneous LD50 | ~1 x 107 CFU | BALB/c Mice | [14] |

| S. pyogenes (Δsag) | Subcutaneous LD50 | ~1 x 108 CFU | BALB/c Mice | [14] |

Table 1: In Vitro Activity and In Vivo Virulence of Streptolysins.

| Toxin | Cell Type | Concentration | Effect | Reference |

| SLO | Keratinocytes | Not specified | Lysis | [4] |

| SLO | Polymorphonuclear leukocytes | Not specified | Lysis | [4] |

| SLS | Keratinocytes | Not specified | Injury | [4] |

| SLS | THP-1 cells | Culture supernatant | Increased Ca2+ influx and pro-inflammatory cytokine expression | [15] |

Table 2: Cytotoxic and Signaling Effects of Streptolysins on Host Cells.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Hemolysis Assay for Streptolysin O Activity

This protocol is adapted from established methods to quantify the hemolytic activity of SLO.[13][16][17]

Materials:

-

Purified Streptolysin O or bacterial culture supernatant

-

Fresh rabbit red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dithiothreitol (DTT) for SLO activation

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Red Blood Cells:

-

Wash fresh rabbit RBCs three times with cold PBS by centrifugation at 500 x g for 5 minutes.

-

Resuspend the packed RBCs to a final concentration of 2% (v/v) in PBS.

-

-

Activation of SLO:

-

If using purified SLO, activate it by incubating with 2-5 mM DTT for 10 minutes at 37°C.

-

-

Assay Setup:

-

In a 96-well U-bottom plate, perform serial two-fold dilutions of the activated SLO sample in PBS containing DTT.

-

Add 100 µL of the 2% RBC suspension to each well.

-

Include a negative control (PBS + RBCs) and a positive control (RBCs lysed with distilled water).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30 minutes.

-

Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.

-

Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

-

-

Calculation of Hemolytic Units (HU):

-

Determine the dilution of SLO that causes 50% hemolysis compared to the positive control.

-

The hemolytic unit (HU) is defined as the reciprocal of this dilution.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase from the cytosol of damaged cells into the culture supernatant, serving as an indicator of cytotoxicity.[18][19][20][21]

Materials:

-

Host cells (e.g., keratinocytes, macrophages)

-

Culture medium

-

Purified Streptolysin or S. pyogenes culture

-

96-well tissue culture plates

-

Commercial LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)

-

Spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed host cells in a 96-well plate at an optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the Streptolysin preparation or infect with S. pyogenes at a specific multiplicity of infection (MOI).

-

Include the following controls:

-

Untreated cells (spontaneous LDH release)

-

Cells treated with lysis buffer (maximum LDH release)

-

Medium alone (background)

-

-

-

Incubation:

-

Incubate the plate for a predetermined time at 37°C in a CO2 incubator.

-

-

Assay:

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer a portion of the cell-free supernatant to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop the reaction by adding the provided stop solution.

-

-

Measurement and Calculation:

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

-

-

Conclusion and Future Directions

Streptolysin O and Streptolysin S are indispensable virulence factors that significantly contribute to the pathogenesis of Streptococcus pyogenes infections. Their cytotoxic and immunomodulatory activities facilitate host tissue damage, immune evasion, and bacterial dissemination. A thorough understanding of their mechanisms of action and their interplay with host cellular pathways is crucial for the development of novel therapeutic interventions. Future research should focus on the development of specific inhibitors of SLO and SLS as potential anti-virulence therapies. Furthermore, elucidating the intricate signaling networks triggered by these toxins at sub-lytic concentrations may reveal new targets for modulating the host inflammatory response to GAS infections, thereby mitigating the severity of the disease. This guide provides a foundational resource for researchers dedicated to combating the global threat of Streptococcus pyogenes.

References

- 1. Development and characterization of a hemolysis inhibition assay to determine functionality of anti-Streptolysin O antibodies in human sera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptolysin - Wikipedia [en.wikipedia.org]

- 3. asm.org [asm.org]

- 4. Cytotoxic Effects of Streptolysin O and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic effects of streptolysin o and streptolysin s enhance the virulence of poorly encapsulated group a streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Activation of the Nlrp3 inflammasome by Streptococcus pyogenes requires streptolysin O and NF-kappa B activation but proceeds independently of TLR signaling and P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of the Nlrp3 Inflammasome by Streptococcus pyogenes Requires Streptolysin O and NF-κB Activation but Proceeds Independently of TLR Signaling and P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Streptolysin S Promotes Programmed Cell Death and Enhances Inflammatory Signaling in Epithelial Keratinocytes during Group A Streptococcus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pro-inflammatory cytokine release in keratinocytes is mediated through the MAPK signal-integrating kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The NF-kappaB, p38 MAPK and STAT1 pathways differentially regulate the dsRNA-mediated innate immune responses of epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Combined Contributions of Streptolysin O and Streptolysin S to Virulence of Serotype M5 Streptococcus pyogenes Strain Manfredo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Streptolysin S induces proinflammatory cytokine expression in calcium ion-influx-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New hemolytic method for determination of antistreptolysin O in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Automated determination of anti-streptolysin O antibodies by a kinetic hemolytic method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LDH cytotoxicity assay [protocols.io]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. scientificlabs.co.uk [scientificlabs.co.uk]

The Intricate Web of Control: A Technical Guide to Streptolysin Gene Expression in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted regulatory networks governing the expression of Streptolysin O (SLO) and Streptolysin S (SLS), two critical cytolytic toxins produced by the human pathogen Streptococcus pyogenes. Understanding these complex pathways is paramount for the development of novel therapeutic strategies to combat streptococcal infections. This document details the key transcriptional regulators, environmental cues, and molecular mechanisms that collectively determine the production of these potent virulence factors.

Regulation of Streptolysin O (slo) Expression

Streptolysin O, encoded by the slo gene, is a pore-forming toxin that plays a significant role in the pathogenesis of invasive S. pyogenes infections. The expression of slo is tightly controlled by a hierarchy of regulatory proteins and is responsive to various environmental signals. The slo gene is typically located within the nga-ifs-slo operon, which also encodes an NAD-glycohydrolase (Nga) and its immunity factor (Ifs).[1]

Key Transcriptional Regulators of slo

1.1.1 The CovR/S Two-Component System: A Master Repressor

The Control of Virulence (CovR/S) two-component system is a global regulator in S. pyogenes and a primary repressor of slo expression.[2][3] The system consists of the sensor kinase CovS and the response regulator CovR.[4] Under specific environmental conditions, CovS phosphorylates CovR, which then binds to the promoter region of target genes, including the nga-ifs-slo operon, to repress transcription.[2][5] Spontaneous mutations in the covR/S system, particularly inactivating mutations in covS, are frequently observed in invasive clinical isolates.[6] Such mutations lead to a hypervirulent phenotype characterized by the upregulation of multiple virulence factors, including a significant increase in SLO production.[6][7]

1.1.2 Rgg/RopB: A Growth Phase-Dependent Activator

The stand-alone regulator Rgg, also known as RopB, acts as a positive regulator of slo expression.[8][9] Rgg's regulatory activity is often linked to the bacterial growth phase and may be influenced by quorum sensing mechanisms involving small peptides.[9] Inactivation of rgg has been shown to alter the transcript levels of slo, indicating its role in the fine-tuning of toxin production during different stages of infection.[8]

1.1.3 Mga: A Pleiotropic Regulator

The Multiple Gene Regulator of Group A Streptococcus (Mga) is a well-characterized activator of numerous virulence genes, primarily those involved in adhesion and immune evasion.[10][11] While some studies have indicated that slo expression can be independent of Mga, others suggest it is part of the broader Mga regulon, likely through indirect mechanisms.[10][12] The influence of Mga on slo may be strain-dependent and integrated with other regulatory inputs.[13]

1.1.4 SpoV: A Novel Signaling Peptide

Recent research has identified a secreted signaling peptide, SpoV, that positively regulates slo expression.[14] Encoded near the slo gene, the mature SpoV peptide, when present in the extracellular environment, leads to an increase in slo transcript abundance, extracellular SLO protein levels, and hemolytic activity.[14] This finding introduces a layer of cell-to-cell communication in the control of SLO production.

Environmental and Other Regulatory Influences

1.2.1 Carbon Source Availability

The expression of the nga-ifs-slo operon is sensitive to the available carbon sources. Studies have shown that the utilization of dextrin can lead to the upregulation of this operon, thereby increasing SLO production, in contrast to growth on glucose or maltose.[1][15] This suggests that S. pyogenes can modulate its toxin profile in response to the nutritional landscape of different host environments.

1.2.2 Chromosomal Rearrangement

A RecA-independent chromosomal rearrangement in the upstream region of the slo gene has been identified as a mechanism that can affect its expression.[16] This genetic event, found in several strains, suggests that genomic plasticity can play a role in the regulation of this key virulence factor.[16]

Regulation of Streptolysin S (sag) Expression

Streptolysin S is a non-immunogenic, oxygen-stable cytolysin responsible for the characteristic beta-hemolysis observed on blood agar plates.[17] SLS is produced from the precursor peptide SagA, which undergoes post-translational modification and export by proteins encoded in the nine-gene sag operon (sagA-I).[18][19]

Key Transcriptional Regulators of the sag Operon

2.1.1 The CovR/S System: Repression of Hemolysis

Similar to its effect on slo, the CovR/S two-component system also acts as a repressor of the sag operon.[2][9] Inactivation of CovR/S leads to the derepression of sag transcription and a hyper-hemolytic phenotype.[20]

2.1.2 CcpA: Linking Carbon Metabolism to Virulence

The Carbon Catabolite Repression protein A (CcpA) directly represses the sag operon in the presence of glucose.[21][22] CcpA, in complex with phosphorylated HPr, binds to a catabolite responsive element (cre) site located within the sagA promoter, preventing transcription.[21][22] This mechanism ensures that the production of SLS is curtailed when a preferred carbon source is abundant, linking the bacterium's metabolic state to virulence gene expression.[23] Deletion of ccpA results in a hypervirulent phenotype in systemic infection models, which is dependent on SLS activity.[21][22]

2.1.3 Positive Regulators: CodY and Ralp3

The expression of the sag operon is positively influenced by at least two other regulators:

-

CodY: This global regulator, which senses the intracellular concentrations of branched-chain amino acids and GTP, positively influences the expression of SLS in response to the nutritional status of the cell.[21]

-

Ralp3: This regulator is part of the RofA-like protein (RALP) family and is known to control the expression of Streptolysin S.[2]

Quantitative Data on Streptolysin Gene Expression

The following tables summarize the quantitative effects of various regulators on the expression of slo and sagA. Data is presented as fold-change in transcript levels in mutant strains relative to the wild-type parent strain.

| Table 1: Regulation of slo Gene Expression | ||

| Regulator | Effect on slo Expression | Observed Fold Change (Mutant vs. WT) |

| CovR/S | Repressor | Upregulation in covS mutant[6][7] |

| Rgg (RopB) | Activator | Altered expression in rgg mutant[8] |

| SpoV | Activator | Decreased in spoV deletion mutant[14] |

| Table 2: Regulation of sagA Gene Expression | ||

| Regulator | Effect on sagA Expression | Observed Fold Change (Mutant vs. WT) |

| CovR/S | Repressor | Upregulation in covR mutant[20] |

| CcpA | Repressor | Upregulation in ΔccpA mutant[21][22] |

| CodY | Activator | Positive influence observed[21] |

Note: Specific quantitative fold-change values can vary significantly between different bacterial strains, growth conditions, and experimental methodologies.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of gene regulation. Below are outlines of common experimental protocols used in the cited research.

Quantitative Real-Time PCR (qRT-PCR) for Transcript Analysis

This technique is used to quantify the abundance of specific mRNA transcripts, providing a measure of gene expression.

Methodology:

-

RNA Isolation: Bacterial cultures are grown to the desired optical density (e.g., mid-logarithmic or stationary phase). Cells are harvested, and total RNA is isolated using a combination of mechanical lysis (e.g., bead beating) and chemical extraction (e.g., hot phenol or commercial kits).

-

DNase Treatment: To remove contaminating genomic DNA, the RNA sample is treated with DNase I.

-

cDNA Synthesis: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

Real-Time PCR: The cDNA is used as a template in a real-time PCR reaction with primers specific to the target gene (slo or sagA) and a reference (housekeeping) gene (e.g., gyrA). The reaction includes a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA, allowing for the quantification of PCR product in real-time.

-

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the target gene expression to the reference gene expression in the mutant strain relative to the wild-type strain.

Electrophoretic Mobility Shift Assay (EMSA) for DNA-Protein Binding

EMSA is used to demonstrate the direct binding of a purified regulatory protein to a specific DNA promoter region.

Methodology:

-

Protein Purification: The regulatory protein of interest (e.g., CcpA, CovR) is overexpressed, often as a tagged fusion protein (e.g., His-tag), in a heterologous host like E. coli and purified using affinity chromatography.

-

Probe Labeling: A DNA fragment corresponding to the putative promoter region of the target gene (slo or sag) is generated by PCR. This DNA probe is then labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of the purified regulatory protein in a binding buffer that optimizes the interaction.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. If the protein binds to the DNA probe, the resulting complex will migrate more slowly through the gel than the free, unbound probe, causing a "shift" in the band's position.

-

Detection: The positions of the free probe and the protein-DNA complex are visualized by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). The specificity of the binding can be confirmed by competition assays using unlabeled specific and non-specific DNA fragments.

Visualizing the Regulatory Networks

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and relationships in Streptolysin gene expression.

Caption: Regulatory network for Streptolysin O (slo) expression.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Virulence-Related Transcriptional Regulators of Streptococcus pyogenes - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. A Two-Component covRS Regulatory System Regulates Expression of Fructosyltransferase and a Novel Extracellular Carbohydrate in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of streptokinase expression by CovR/S in Streptococcus pyogenes: CovR acts through a single high affinity binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Streptolysin O Deficiency in Streptococcus pyogenes M1T1 covR/S Mutant Strain Attenuates Virulence in In Vitro and In Vivo Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Rgg Regulator of Streptococcus pyogenes Influences Utilization of Nonglucose Carbohydrates, Prophage Induction, and Expression of the NAD-Glycohydrolase Virulence Operon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Role of mga in growth phase regulation of virulence genes of the group A streptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Restoration of Mga Function to a Streptococcus pyogenes Strain (M Type 50) That Is Virulent in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Defining the Mga regulon: Comparative transcriptome analysis reveals both direct and indirect regulation by Mga in the group A streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Figure 2. [Mga regulation exemplifies phase and...]. - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Novel genomic rearrangement that affects expression of the Streptococcus pyogenes streptolysin O (slo) gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Streptolysin - Wikipedia [en.wikipedia.org]

- 18. Genetic Locus for Streptolysin S Production by Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Dual control of streptokinase and streptolysin S production by the covRS and fasCAX two-component regulators in Streptococcus dysgalactiae subsp. equisimilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CcpA-Mediated Repression of Streptolysin S Expression and Virulence in the Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CcpA-mediated repression of streptolysin S expression and virulence in the group A streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Investigating How Streptococcus Responds to Their Environment: Bringing Together Current Research, a Case Study and Laboratory Investigation - PMC [pmc.ncbi.nlm.nih.gov]

The Dance of Toxin and Lipid: An In-depth Technical Guide to the Interaction of Streptolysin O with Membrane Cholesterol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical interaction between Streptolysin O (SLO), a potent cytolysin produced by Streptococcus pyogenes, and cholesterol within cell membranes. Understanding this interaction is paramount for elucidating mechanisms of bacterial pathogenesis and for the development of novel therapeutic interventions against streptococcal infections.

Core Interaction: Mechanism of Streptolysin O Pore Formation

Streptolysin O, a member of the cholesterol-dependent cytolysin (CDC) family, orchestrates cell lysis through a multi-step process initiated by its binding to membrane cholesterol.[1][2] This interaction is a prerequisite for the subsequent conformational changes and oligomerization of SLO monomers, culminating in the formation of large transmembrane pores.[3][4][5]

The process unfolds as follows:

-

Monomer Binding: Soluble SLO monomers initially bind to the surface of cholesterol-containing membranes. This binding is primarily mediated by Domain 4 of the SLO protein, which recognizes and interacts with cholesterol molecules embedded in the lipid bilayer.[2] While cholesterol is the primary receptor, recent evidence suggests that cell surface glycans can also act as co-receptors, influencing the avidity of the interaction.[6][7]

-

Oligomerization: Upon membrane binding, a conformational change is induced in the SLO monomers, facilitating their lateral diffusion and assembly into arc-shaped and eventually ring-shaped oligomers on the membrane surface.[3][4][5] This process is temperature-dependent.

-

Prepore to Pore Transition: The assembled oligomer, known as a "prepore" complex, undergoes a significant conformational rearrangement. This involves the vertical collapse of the oligomeric ring and the insertion of hydrophobic β-hairpins from each monomer into the lipid bilayer.

-

Pore Formation: The concerted insertion of the β-hairpins creates a large, stable β-barrel transmembrane pore, leading to the rapid efflux of intracellular contents and ultimately, cell lysis.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the Streptolysin O-cholesterol interaction and the resulting pores.

| Parameter | Value | References |

| Binding Affinity (Kd) of SLO for Glycans | ||

| - for sialyl LewisX (sLeX) | 1.88 x 10⁻⁵ M | [6][7] |

| Inhibitory Concentration of Cholesterol | ||

| - for hemolytic activity | ~1.0 µg/mL | [8][9] |

| Stoichiometry | ||

| - Monomers per oligomeric pore | 35 - 80 | [3] |

| Pore Dimensions | ||

| - Inner Diameter | 25 - 30 nm | [4] |

Experimental Protocols

Hemolysis Assay for SLO Activity

This protocol determines the hemolytic activity of Streptolysin O by measuring the release of hemoglobin from red blood cells.

Materials:

-

Streptolysin O (lyophilized)

-

Dithiothreitol (DTT) or other reducing agent

-

Phosphate-buffered saline (PBS), pH 7.4

-

Freshly collected red blood cells (e.g., sheep or human), washed three times in PBS

-

96-well microtiter plate

-

Spectrophotometer (540 nm)

-

Triton X-100 (1% v/v in PBS) for 100% lysis control

Procedure:

-

Activate SLO: Reconstitute lyophilized SLO in cold, sterile water. Activate the toxin by incubating with a reducing agent (e.g., 10 mM DTT) for 30-60 minutes at 37°C.

-

Prepare Red Blood Cell Suspension: Prepare a 2% (v/v) suspension of washed red blood cells in PBS.

-

Serial Dilution of SLO: Perform a two-fold serial dilution of the activated SLO in PBS in a 96-well plate.

-

Incubation: Add an equal volume of the 2% red blood cell suspension to each well containing the diluted SLO. Also, prepare a negative control (RBCs in PBS only) and a positive control (RBCs with 1% Triton X-100).

-

Incubate the plate at 37°C for 30-60 minutes.

-

Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact red blood cells.

-

Measure Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm using a spectrophotometer.

-

Calculate Percent Hemolysis: % Hemolysis = [(Absorbancesample - Absorbancenegative control) / (Absorbancepositive control - Absorbancenegative control)] x 100

Liposome Permeabilization Assay

This assay assesses the pore-forming ability of SLO on artificial lipid vesicles (liposomes) by measuring the release of an encapsulated fluorescent dye.

Materials:

-

Lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in chloroform

-

Fluorescent dye (e.g., calcein or carboxyfluorescein) at a self-quenching concentration

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Fluorometer

-

Triton X-100 (1% v/v)

Procedure:

-

Lipid Film Formation: In a round-bottom flask, mix the desired lipids in chloroform. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Hydration: Hydrate the lipid film with a buffer containing the self-quenching concentration of the fluorescent dye.

-

Freeze-Thaw Cycles: Subject the lipid suspension to several cycles of freezing in liquid nitrogen and thawing in a warm water bath to promote the formation of unilamellar vesicles.

-

Extrusion: Pass the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times using an extruder to create liposomes of a uniform size.

-

Removal of External Dye: Separate the liposomes containing the encapsulated dye from the unencapsulated dye using a size-exclusion chromatography column.

-

Permeabilization Assay:

-

Dilute the liposome suspension in buffer in a cuvette.

-

Record the baseline fluorescence.

-

Add activated SLO to the cuvette and monitor the increase in fluorescence over time as the dye is released and de-quenched.

-

At the end of the experiment, add Triton X-100 to lyse all liposomes and obtain the maximum fluorescence signal (100% release).

-

-

Calculate Percent Leakage: % Leakage = [(Ft - F0) / (Fmax - F0)] x 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding Triton X-100.

Visualization of SLO Pores by Transmission Electron Microscopy (TEM)

This protocol outlines the general steps for visualizing SLO pores on liposomes using negative staining TEM.

Materials:

-

Liposome suspension (prepared as in the permeabilization assay, but without the fluorescent dye)

-

Activated Streptolysin O

-

TEM grids (e.g., carbon-coated copper grids)

-

Negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid)

-

Filter paper

-

Transmission Electron Microscope

Procedure:

-

Incubation: Mix the liposome suspension with activated SLO and incubate at 37°C for a sufficient time to allow pore formation (e.g., 30 minutes).

-

Grid Preparation: Place a drop of the liposome-SLO mixture onto a TEM grid.

-

Adsorption: Allow the sample to adsorb to the grid for 1-2 minutes.

-

Washing: Wick away the excess liquid with filter paper and wash the grid by briefly floating it on a drop of deionized water.

-

Negative Staining: Place the grid on a drop of the negative stain solution for 30-60 seconds.

-

Blotting: Carefully blot away the excess stain with filter paper.

-

Air Drying: Allow the grid to air dry completely.

-

Imaging: Observe the grid using a transmission electron microscope. The electron-dense stain will surround the lipid and protein structures, allowing for the visualization of the ring-shaped SLO pores on the liposome surface.[10][11][12][13]

Signaling Pathways and Cellular Responses

The formation of SLO pores in the cell membrane leads to a rapid influx of extracellular ions, particularly Ca²⁺, and the leakage of cytoplasmic components. These events trigger a cascade of intracellular signaling pathways, profoundly impacting cellular function.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The influx of Ca²⁺ and other cellular stresses induced by SLO pore formation can lead to the activation of the p38 MAPK pathway.[14][15] This pathway is a key regulator of cellular responses to stress and inflammation. Activation of p38 MAPK can, in turn, lead to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[14][15]

Protein Kinase C (PKC) Pathway

The increase in intracellular Ca²⁺ concentration following SLO-induced pore formation is a key activator of conventional and novel Protein Kinase C (PKC) isoforms.[16][17] Specifically, PKCβ has been implicated in the vascular endothelial dysfunction caused by SLO.[16] Activated PKC can phosphorylate a wide range of downstream targets, influencing processes such as degranulation in mast cells and endothelial nitric oxide synthase (eNOS) activity.[15][16][17]

Nuclear Factor-kappa B (NF-κB) Pathway

SLO-mediated membrane permeabilization and the resulting cellular stress can also lead to the activation of the canonical NF-κB signaling pathway.[15][18][19][20] This is a critical pathway in the inflammatory response, leading to the transcription of numerous genes involved in immunity and cell survival. The activation of NF-κB is often a consequence of the upstream activation of stress-activated kinases.

Logical Workflow: Investigating SLO-Membrane Interactions

The following diagram illustrates a logical workflow for the experimental investigation of Streptolysin O's interaction with cell membranes.

References

- 1. Some factors influencing the effect of cholesterol on streptolysin O activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Studies of Streptococcus pyogenes Streptolysin O Provide Insights into the Early Steps of Membrane Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding, oligomerization, and pore formation by streptolysin O in erythrocytes and fibroblast membranes: detection of nonlytic polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assembly mechanism of the oligomeric streptolysin O pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assembly mechanism of the oligomeric streptolysin O pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cholesterol-dependent cytolysins pneumolysin and streptolysin O require binding to red blood cell glycans for hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Sterol structural requirements for inhibition of streptolysin O activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sterol structural requirements for inhibition of streptolysin O activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imaging of Liposomes by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Imaging of Liposomes by Negative Staining Transmission Electron Microscopy and Cryogenic Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The streptococcal exotoxin streptolysin O activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Streptococcal Exotoxin Streptolysin O Activates Mast Cells To Produce Tumor Necrosis Factor Alpha by p38 Mitogen-Activated Protein Kinase- and Protein Kinase C-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Streptococcal Exotoxin Streptolysin O Causes Vascular Endothelial Dysfunction Through PKC β Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein kinase C-dependent and Ca2+-dependent mechanisms of secretion from streptolysin O-permeabilized platelets: effects of leakage of cytosolic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bacterial interference with canonical NFκB signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

The Genesis of a Toxin: An In-depth Guide to the Early Research on the Hemolytic Activity of Streptolysin

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that first characterized the potent hemolytic agents produced by streptococci, known as streptolysins. The early investigations, primarily conducted in the 1930s and 1940s, laid the critical groundwork for our modern understanding of these virulence factors. This document outlines the key discoveries, experimental methodologies, and initial characterizations of Streptolysin O and Streptolysin S, providing a detailed look at the science as it first unfolded.

Introduction: The Discovery of Two Distinct Hemolysins

Early in the 20th century, the beta-hemolytic activity of certain streptococci was a well-known phenomenon, but the agents responsible remained poorly understood. Groundbreaking work by E.W. Todd in the 1930s was pivotal in dissecting this activity, leading to the identification of two distinct hemolysins, which he named Streptolysin O and Streptolysin S.[1]

Streptolysin O (SLO) was identified as an oxygen-labile toxin, meaning its hemolytic activity was lost upon exposure to oxygen but could be restored with reducing agents.[2] Crucially, Todd discovered that when prepared in serum-free media, SLO was antigenic, capable of eliciting a specific antibody response.[3][4] This antibody, termed anti-streptolysin O (ASO), would become a vital diagnostic marker for streptococcal infections.[2]

Streptolysin S (SLS) , in contrast, was found to be oxygen-stable. Unlike SLO, it was not antigenic and its production was initially thought to be dependent on a serum component, later identified by Alan Bernheimer as a ribonucleic acid "carrier." These fundamental distinctions set the stage for decades of research into their unique mechanisms of action and roles in pathogenesis.

Core Experimental Protocols

The methodologies developed in these early studies were foundational to bacteriology and toxicology. The following sections detail the core protocols for producing and titrating streptolysins as described in the seminal literature.

Production of Streptolysin O

The generation of high-titer, antigenic SLO required the development of a specialized culture medium that avoided the inhibitory effects of serum.

Methodology: Todd-Hewitt Broth Cultivation

-

Medium Preparation: The Todd-Hewitt Broth was formulated to be a nutrient-rich, buffered medium. Its composition includes beef heart infusion, peptone, and dextrose as an energy source. Crucially, buffers like sodium carbonate and disodium phosphate were added to counteract the acidity produced during dextrose fermentation, which would otherwise inactivate the acid-labile SLO.[5][6]

-

Inoculation: A pure culture of a hemolytic Streptococcus strain was inoculated into the Todd-Hewitt Broth.[5]

-

Incubation: The culture was incubated at 37°C. The optimal incubation period was found to be around 15 hours to achieve maximum hemolysin titer.[7]

-

Harvesting: After incubation, the broth culture was passed through filters (e.g., Pasteur-Chamberland "F" candles) to yield a sterile, cell-free filtrate containing the crude streptolysin O.[7]

Titration of Hemolytic Activity: The Todd Unit

A standardized method was required to quantify the potency of the streptolysin preparations. This led to the definition of the "Todd unit."

Methodology: Hemolytic Titration

-

Preparation of Lysin Dilutions: Serial dilutions of the streptolysin-containing filtrate were prepared in a suitable buffer (e.g., saline).

-

Activation of SLO: For Streptolysin O, which is inactivated by oxygen, a reducing agent (e.g., sodium hydrosulphite or thioglycollic acid) was added to the dilutions to restore hemolytic activity.

-

Addition of Erythrocytes: A standardized suspension of red blood cells (typically a 5% suspension of rabbit or human erythrocytes) was added to each dilution tube.

-

Incubation: The tubes were incubated in a water bath at 37°C for a set period (e.g., 30-60 minutes).[8]

-

Reading the Endpoint: The tubes were examined for hemolysis. The Todd unit was defined as the reciprocal of the highest dilution of the streptolysin preparation that showed complete hemolysis.[9] For example, if the highest dilution causing complete lysis was 1:240, the titer was 240 Todd units.[9]

-

Controls: A control tube containing red cells and buffer but no lysin was included to ensure no spontaneous hemolysis occurred.

Production of Streptolysin S

Alan Bernheimer's work in 1949 detailed a method for producing SLS from resting, non-proliferating cells, which clarified the necessary components for its formation.

Methodology: SLS Production from Resting Cells

-

Cell Preparation: Washed streptococcal cells were prepared from cultures grown under specific conditions.

-

Induction System: The resting cells were suspended in a solution containing a fermentable carbohydrate (e.g., glucose), magnesium, potassium, and phosphate ions.

-

AF Carrier: A crucial component, termed "AF" (Active Factor), which was a polynucleotide (ribonucleic acid), was added to the suspension. This acted as a carrier or stabilizer for the SLS toxin.[10]

-

Incubation: The mixture was incubated, during which the cells synthesized and released Streptolysin S. This process was found to be independent of cell growth or autolysis.[10]

-

Harvesting: The supernatant containing the active SLS could then be separated from the cells for analysis.

Quantitative Data from Early Research

While detailed dose-response curves were not always presented, the early literature provides key quantitative and semi-quantitative data on the properties of the streptolysins. The following tables summarize these findings.

Table 1: Properties of Streptolysin O (SLO) vs. Streptolysin S (SLS)

| Property | Streptolysin O (Oxygen-Labile) | Streptolysin S (Oxygen-Stable) | Reference |

| Antigenicity | Antigenic (induces ASO) | Non-antigenic | [4] |

| Oxygen Stability | Inactivated by oxidation | Stable in presence of oxygen | [1][2] |

| Reactivation | Activity restored by reducing agents | Not applicable | [2] |

| Serum Requirement | Production inhibited by serum factors | Production requires a serum factor (RNA carrier) | [3] |

| Thermal Stability | Destroyed by heating at ~60°C | More heat stable, but activity is affected by temperature | [10] |

| pH Stability | Optimal activity near neutral pH; inactivated by acid | Stable over a broader pH range | [10] |

Table 2: Factors Influencing Streptolysin S Production by Resting Cells

| Component | Effect on SLS Production | Reference |

| Washed Streptococci | Essential (cellular machinery) | [10] |

| Polynucleotide (AF) | Essential (carrier/stabilizer) | [10] |

| Fermentable Carbohydrate | Essential (energy source) | [10] |

| Magnesium Ions | Required for maximum toxin formation | [10] |

| Potassium Ions | Required for maximum toxin formation; also stabilizes SLS against thermal inactivation | [10][11] |

| Phosphate Ions | Required for maximum toxin formation | [10] |

| Iodoacetate | Inhibitory | [10] |

| Mercuric Ion | Inhibitory | [10] |

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflows and the logical relationships understood by the early researchers.

Caption: Workflow for the production of crude Streptolysin O and Streptolysin S.

Caption: Experimental workflow for the titration of hemolytic activity (Todd unit).

Caption: Key distinguishing properties of SLO and SLS as identified in early research.

Conclusion

The pioneering research of E.W. Todd, A.W. Bernheimer, and their contemporaries transformed the understanding of streptococcal virulence. Their meticulous work differentiated Streptolysin O and S, established robust methods for their production and quantification, and defined their fundamental biochemical properties. This early science not only provided the essential tools for future investigation, such as the Todd-Hewitt broth and the ASO titer, but also established a paradigm for the study of bacterial toxins that remains relevant today. For professionals in modern research and drug development, this foundational knowledge is indispensable for appreciating the complex host-pathogen interactions driven by these potent cytolysins.

References

- 1. Cytotoxic Effects of Streptolysin O and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlas-medical.com [atlas-medical.com]

- 3. ANTIGENIC STREPTOCOCCAL HEMOLYSIN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ANTIGENIC STREPTOCOCCAL HEMOLYSIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. exodocientifica.com.br [exodocientifica.com.br]

- 7. SYNTHESIS OF TYPE III PNEUMOCOCCAL POLYSACCHARIDE BY SUSPENSIONS OF RESTING CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medicallabnotes.com [medicallabnotes.com]

- 9. rheumaknowledgy.com [rheumaknowledgy.com]

- 10. rupress.org [rupress.org]

- 11. STABILIZATION OF STREPTOLYSIN S BY POTASSIUM IONS - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Streptolysin O and Streptolysin S: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth comparison of Streptolysin O (SLO) and Streptolysin S (SLS), two potent cytolytic toxins produced by Streptococcus pyogenes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their core differences, mechanisms of action, and the experimental protocols necessary for their study.

Core Differences: A Quantitative Overview

Streptolysin O and Streptolysin S, despite both being potent hemolysins, exhibit significant differences in their biochemical and immunological properties. These distinctions are crucial for understanding their respective roles in streptococcal pathogenesis and for the development of targeted therapeutics. A summary of their key quantitative and qualitative characteristics is presented below.

| Feature | Streptolysin O (SLO) | Streptolysin S (SLS) |

| Molecular Weight | ~60-69 kDa[1][2] | ~2.7 kDa (mature peptide)[3] |

| Oxygen Stability | Oxygen-labile (inactivated by oxygen)[4][5] | Oxygen-stable[4][5] |

| Antigenicity | Highly antigenic; elicits antibody (ASO) response[4] | Non-antigenic[4] |

| Structure | Protein, member of the cholesterol-dependent cytolysin (CDC) family[4] | Post-translationally modified peptide, member of the thiazole/oxazole-modified microcin (TOMM) family[4] |

| Genetic Locus | slo gene | sag operon (sagA encodes the protoxin) |

| Mechanism of Action | Forms large transmembrane pores in cholesterol-containing membranes[4] | Mechanism is still under investigation but is thought to involve membrane insertion and disruption, potentially forming pores[6] |

| Specific Hemolytic Activity | ≥1,000,000 units/mg protein[7] | Not typically quantified in the same manner due to its instability and requirement for a carrier. |

| Optimal pH for Activity | ~7.0[8] | Information not definitively established, but active in physiological pH ranges. |

| Optimal Temperature for Activity | 37°C[4] | Temperature-dependent, with activity increasing at temperatures above 10°C and optimal around 37°C[6][9] |

| Inhibitors | Cholesterol, Human Serum Albumin[4] | Trypan blue, Lecithin[10] |

Mechanisms of Action and Cellular Impact

Streptolysin O: The Pore-Forming Toxin

Streptolysin O functions as a classical pore-forming toxin. The process begins with the binding of SLO monomers to cholesterol in the host cell membrane. This is a critical step, and cells lacking sufficient membrane cholesterol are resistant to SLO-mediated lysis. Following binding, the monomers oligomerize to form a prepore complex, which then undergoes a conformational change, inserting a large β-barrel structure into the lipid bilayer. This creates a transmembrane pore with a diameter of up to 30 nm, leading to a rapid efflux of intracellular contents and ultimately cell death.[4]

At sublethal concentrations, SLO can induce a variety of cellular responses, including the activation of signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory cytokines.[11][12]

Streptolysin S: A More Enigmatic Toxin

The precise mechanism of action for Streptolysin S is less well-defined compared to SLO. As a much smaller, post-translationally modified peptide, its interaction with the host cell membrane is different. SLS is responsible for the characteristic beta-hemolysis observed on blood agar plates.[4] While it does cause membrane damage, the formation of discrete, stable pores like those created by SLO has not been definitively demonstrated. It is thought to insert into the cell membrane, causing disruption and increased permeability, which can lead to osmotic lysis.[6]

Similar to SLO, SLS has been shown to be a potent cytotoxin and can induce inflammatory signaling in host cells, including the activation of the p38 MAPK and NF-κB pathways in keratinocytes.[3]

Experimental Protocols

Purification of Streptolysin O

The purification of active SLO is essential for in vitro studies of its function. The following protocol is a generalized approach based on established methods.

Methodology:

-

Culture and Supernatant Collection: Grow S. pyogenes in a suitable broth medium (e.g., Todd-Hewitt broth) to the late logarithmic phase. Centrifuge the culture to pellet the bacteria and collect the supernatant containing secreted SLO.

-

Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to a final saturation of 60-70% while stirring at 4°C. Allow precipitation to occur overnight.

-

Centrifugation and Resuspension: Centrifuge the mixture to collect the precipitate. Resuspend the pellet in a minimal volume of a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Dialysis: Dialyze the resuspended pellet against the same buffer to remove excess ammonium sulfate.

-

Ion-Exchange Chromatography (Cation Exchange): Apply the dialyzed sample to a cation exchange column (e.g., CM-Sepharose) equilibrated with the starting buffer. Elute the bound proteins with a salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for hemolytic activity.

-

Ion-Exchange Chromatography (Anion Exchange): Pool the active fractions from the cation exchange step, dialyze against a low-salt buffer, and apply to an anion exchange column (e.g., Mono Q). Elute with a salt gradient.

-

Purity Assessment and Storage: Analyze the purity of the final fractions by SDS-PAGE. Pool the pure, active fractions, determine the protein concentration, and store at -80°C in the presence of a reducing agent (e.g., dithiothreitol) to maintain activity.

Purification of Streptolysin S

The purification of SLS is notoriously challenging due to its instability and requirement for a carrier molecule. The following protocol outlines a general approach.

Methodology:

-

Induction and Extraction: Grow S. pyogenes to the stationary phase in a suitable medium. Induce SLS production by adding an inducer such as RNA-core. Extract the cell-associated SLS using a carrier molecule like bovine serum albumin (BSA).

-

Fractionation: Subject the crude extract to fractionation using methods such as methanol precipitation under controlled conditions of pH, ionic strength, and temperature.[7]

-

Chromatography: Further purification can be attempted using chromatographic techniques, although the choice of matrix and conditions will need to be optimized due to the nature of the SLS-carrier complex.

-

Activity Assay: Throughout the purification process, monitor the hemolytic activity of the fractions using a standard hemolysis assay.

Hemolysis Assay

This assay is used to quantify the hemolytic activity of SLO and SLS.

Methodology:

-

Preparation of Erythrocytes: Obtain fresh red blood cells (e.g., from sheep or human blood) and wash them several times in phosphate-buffered saline (PBS) by centrifugation to remove plasma components. Resuspend the washed erythrocytes in PBS to a final concentration of 2%.

-

Serial Dilution of Toxin: Prepare serial dilutions of the purified toxin or culture supernatant in PBS. For SLO, the buffer should be supplemented with a reducing agent like dithiothreitol (DTT) to ensure its activity.

-

Incubation: In a 96-well plate, mix the erythrocyte suspension with the toxin dilutions. Include a positive control (100% lysis, e.g., with Triton X-100) and a negative control (0% lysis, with buffer only).

-

Incubation and Lysis: Incubate the plate at 37°C for 30-60 minutes.

-

Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.

-

Quantification: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

-

Calculation of Hemolytic Units: One hemolytic unit (HU) is typically defined as the amount of toxin that causes 50% lysis of the erythrocytes under the specified conditions.

Cytotoxicity Assay

This assay measures the ability of SLO and SLS to kill host cells.

Methodology:

-

Cell Culture: Plate host cells (e.g., keratinocytes, macrophages) in a 96-well tissue culture plate and grow to a confluent monolayer.

-

Toxin Treatment: Prepare dilutions of the purified toxin in cell culture medium. Remove the old medium from the cells and add the toxin dilutions.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 4-24 hours).

-

Quantification of Cell Death: Assess cell viability using a suitable method, such as:

-

LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.

-

MTT Assay: Measure the metabolic activity of viable cells.

-

Live/Dead Staining: Use fluorescent dyes (e.g., calcein-AM for live cells and ethidium homodimer-1 for dead cells) to visualize and quantify cell viability by microscopy or flow cytometry.

-

Genetic Regulation

The production of Streptolysin O and Streptolysin S is controlled by distinct genetic loci.

-

Streptolysin O: The slo gene encodes the SLO protein. Its expression can be influenced by various regulatory networks within the bacterium that respond to environmental cues.

-

Streptolysin S: The production of the mature SLS toxin is a more complex process governed by the sag operon. This operon contains the sagA gene, which encodes the precursor peptide, as well as several other genes (sagB-I) that are involved in the post-translational modification, transport, and immunity related to the toxin.

Role in Pathogenesis

Both SLO and SLS are significant virulence factors that contribute to the pathogenesis of S. pyogenes infections.

-

Streptolysin O: By forming pores in host cell membranes, SLO can directly kill a wide range of cells, including erythrocytes, leukocytes, and platelets. This contributes to tissue damage and helps the bacteria evade the host immune response by killing phagocytic cells. At sublethal concentrations, SLO can modulate host cell signaling, leading to inflammation and apoptosis.[4]

-

Streptolysin S: SLS is also a potent cytotoxin and is a major contributor to the tissue damage seen in necrotizing fasciitis. It can lyse various host cells, including epithelial cells and phagocytes. Its ability to act as a signaling molecule suggests a more complex role in modulating the host response than simple cytolysis.[4]

References

- 1. Cytotoxic Effects of Streptolysin O and Streptolysin S Enhance the Virulence of Poorly Encapsulated Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Frontiers | Streptolysin S targets the sodium-bicarbonate cotransporter NBCn1 to induce inflammation and cytotoxicity in human keratinocytes during Group A Streptococcal infection [frontiersin.org]

- 6. Characteristics of streptolysin S hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The purification and properties of streptolysin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Streptolysin S of Streptococcus anginosus exhibits broad-range hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The streptococcal exotoxin streptolysin O activates mast cells to produce tumor necrosis factor alpha by p38 mitogen-activated protein kinase- and protein kinase C-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Activation of the Nlrp3 inflammasome by Streptococcus pyogenes requires streptolysin O and NF-kappa B activation but proceeds independently of TLR signaling and P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing Streptolysin O for Selective Cell Permeabilization

References

- 1. Mechanism of membrane damage by streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptolysin - Wikipedia [en.wikipedia.org]

- 3. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Streptolysin O-permeabilized cell system for studying trans-acting activities of exogenous nuclear proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Method to permeablilize the PM and not the ER - Streptolysin-O [bio.davidson.edu]

- 8. Assembly mechanism of the oligomeric streptolysin O pore: the early membrane lesion is lined by a free edge of the lipid membrane and is extended gradually during oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Delivery of Fluorescent Probes using Streptolysin O for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.qub.ac.uk [pure.qub.ac.uk]